Cas no 100821-48-5 (Ethyl 6-methyl-1h-indole-3-carboxylate)

Ethyl 6-methyl-1h-indole-3-carboxylate structure
100821-48-5 structure
Product name:Ethyl 6-methyl-1h-indole-3-carboxylate
CAS No:100821-48-5
MF:C12H12NO2
MW:202.22918
MDL:MFCD06205235
CID:1129717
PubChem ID:13712128

Ethyl 6-methyl-1h-indole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • AGN-PC-00NO51
    • CTK3J9276
    • SBB068571
    • AG-L-20060
    • KB-202309
    • FT-0657825
    • ETHYL 6-METHYL-1H-INDOLE-3-CARBOXYLATE
    • 6-Methyl-1H-indole-3-carboxylic acid ethyl ester
    • 1H-Indole-3-carboxylic acid, 6-Methyl-, ethyl ester
    • DTXSID00547405
    • 100821-48-5
    • AC2671
    • MFCD06205235
    • Ethyl 6-Methylindole-3-carboxylate
    • SY058856
    • ethyl 6-methyl-1H-indole-3-carboxylate;Ethyl 6-Methylindole-3-carboxylate
    • A800275
    • AKOS015842494
    • Ethyl 6-methyl-1h-indole-3-carboxylate
    • MDL: MFCD06205235
    • Inchi: InChI=1S/C12H13NO2/c1-3-15-12(14)10-7-13-11-6-8(2)4-5-9(10)11/h4-7,13H,3H2,1-2H3
    • InChI Key: JHKVKHVMRYKOBW-UHFFFAOYSA-N
    • SMILES: CCOC(=O)c1c[nH]c2c1ccc(c2)C

Computed Properties

  • Exact Mass: 202.08686
  • Monoisotopic Mass: 203.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.1Ų
  • XLogP3: 3.4

Experimental Properties

  • Density: 1.177
  • Boiling Point: 349.6±22.0 °C at 760 mmHg
  • Flash Point: 165.2±22.3 °C
  • Refractive Index: 1.609
  • PSA: 42.09
  • LogP: 2.65300
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

Ethyl 6-methyl-1h-indole-3-carboxylate Security Information

Ethyl 6-methyl-1h-indole-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D776983-5g
Ethyl 6-Methylindole-3-carboxylate
100821-48-5 95%
5g
$680 2023-09-01
eNovation Chemicals LLC
D776983-0.1g
Ethyl 6-Methylindole-3-carboxylate
100821-48-5 95%
0.1g
$135 2024-07-20
Aaron
AR0003NJ-100mg
Ethyl 6-methyl-1H-indole-3-carboxylate
100821-48-5 95%
100mg
$139.00 2025-02-13
Ambeed
A666120-100mg
Ethyl 6-methyl-1H-indole-3-carboxylate
100821-48-5 97%
100mg
$163.0 2024-04-26
A2B Chem LLC
AA03635-250mg
Ethyl 6-methyl-1H-indole-3-carboxylate
100821-48-5 95%
250mg
$188.00 2024-04-20
1PlusChem
1P0003F7-250mg
Ethyl 6-methyl-1H-indole-3-carboxylate
100821-48-5 95%
250mg
$217.00 2023-12-27
eNovation Chemicals LLC
D776983-1g
Ethyl 6-Methylindole-3-carboxylate
100821-48-5 95%
1g
$440 2025-02-27
1PlusChem
1P0003F7-1g
Ethyl 6-methyl-1H-indole-3-carboxylate
100821-48-5 95%
1g
$503.00 2023-12-27
eNovation Chemicals LLC
D776983-1g
Ethyl 6-Methylindole-3-carboxylate
100821-48-5 95%
1g
$440 2025-02-26
eNovation Chemicals LLC
D776983-0.25g
Ethyl 6-Methylindole-3-carboxylate
100821-48-5 95%
0.25g
$175 2025-02-27

Ethyl 6-methyl-1h-indole-3-carboxylate Related Literature

Additional information on Ethyl 6-methyl-1h-indole-3-carboxylate

Recent Advances in the Study of Ethyl 6-methyl-1h-indole-3-carboxylate (CAS: 100821-48-5) in Chemical Biology and Pharmaceutical Research

Ethyl 6-methyl-1h-indole-3-carboxylate (CAS: 100821-48-5) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This indole derivative has demonstrated promising biological activities, particularly in the context of drug discovery and development. Recent studies have explored its potential as a scaffold for designing novel therapeutic agents, with a focus on its structural versatility and pharmacological properties.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a building block for developing kinase inhibitors. The researchers utilized Ethyl 6-methyl-1h-indole-3-carboxylate as a core structure to synthesize a series of derivatives targeting specific protein kinases involved in cancer pathways. The study reported several derivatives showing nanomolar inhibitory activity against selected kinase targets, with improved selectivity profiles compared to existing inhibitors.

In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) described the synthesis and evaluation of Ethyl 6-methyl-1h-indole-3-carboxylate derivatives as potential antibacterial agents. The research team modified the ester functionality and the methyl group at position 6 to enhance bacterial membrane penetration. Several compounds demonstrated potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the range of 1-4 μg/mL.

Structural biology studies have provided new insights into the molecular interactions of Ethyl 6-methyl-1h-indole-3-carboxylate derivatives. X-ray crystallography data published in Acta Crystallographica Section D (2023) revealed how modifications to the indole core affect binding modes with biological targets. These findings are particularly valuable for structure-based drug design approaches, enabling more precise optimization of this chemical scaffold.

The compound's potential in neurological disorders has also been explored. A 2024 study in ACS Chemical Neuroscience reported that certain Ethyl 6-methyl-1h-indole-3-carboxylate derivatives exhibited neuroprotective effects in cellular models of Parkinson's disease. The researchers identified specific structural features responsible for these effects, opening new avenues for developing neuroprotective agents.

From a synthetic chemistry perspective, recent advancements have improved the production efficiency of Ethyl 6-methyl-1h-indole-3-carboxylate. A 2023 paper in Organic Process Research & Development described a novel catalytic system that increased yield while reducing byproducts. This development is particularly important for scaling up production for preclinical and clinical studies.

Looking forward, the unique properties of Ethyl 6-methyl-1h-indole-3-carboxylate continue to attract research attention. Its versatility as a synthetic intermediate and potential therapeutic scaffold positions it as a valuable compound in medicinal chemistry. Future research directions may include exploring its applications in targeted drug delivery systems and combination therapies, as well as further optimization of its pharmacological profile.

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